Enantiomeric Purity: >99.9% ee Achievable via Asymmetric Hydrogenation vs. Commercial 98% ee Standards
Boc-(S)-3-cyclopropylalanine methyl ester is derived from a synthetic route that achieves enantiomeric excess >99.9% ee, as demonstrated for the N-Boc cyclopropylalanine benzyl ester intermediate prepared via asymmetric hydrogenation using a rhodium-BoPhoz catalyst system . In contrast, commercially available L-cyclopropylalanine free amino acid is typically supplied at 98% purity (HPLC) with no explicit enantiomeric excess specification . The >99.9% ee level represents a 1-2 order of magnitude reduction in the undesired (R)-enantiomer content compared to 98% ee material.
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | >99.9% ee (N-Boc cyclopropylalanine benzyl ester; methyl ester shares same stereocenter) |
| Comparator Or Baseline | Commercial L-cyclopropylalanine: 98% purity by HPLC; ee not specified |
| Quantified Difference | ≥1.9% absolute ee increase; >20-fold reduction in (R)-enantiomer impurity |
| Conditions | Asymmetric hydrogenation of dehydroamino acid precursor with Rh-BoPhoz catalyst; chiral GC analysis |
Why This Matters
Ultra-high enantiomeric purity (>99.9% ee) ensures that downstream peptides and peptidomimetics are not contaminated with the undesired enantiomer, which is critical for reproducible biological activity and regulatory compliance in pharmaceutical development.
